Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)-

Description

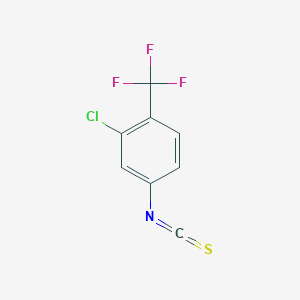

The compound "Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)-" is a substituted aromatic molecule featuring three distinct functional groups:

- Chloro (-Cl) at position 2,

- Isothiocyanato (-N=C=S) at position 4,

- Trifluoromethyl (-CF₃) at position 1.

This trifunctional structure imparts unique physicochemical properties, including high electron-withdrawing effects (from -Cl and -CF₃) and reactivity toward nucleophiles (via the isothiocyanato group). Such compounds are often employed as derivatization agents in analytical chemistry to enhance the detectability of amines, amino acids, or polyamines in chromatographic systems .

Properties

Molecular Formula |

C8H3ClF3NS |

|---|---|

Molecular Weight |

237.63 g/mol |

IUPAC Name |

2-chloro-4-isothiocyanato-1-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H3ClF3NS/c9-7-3-5(13-4-14)1-2-6(7)8(10,11)12/h1-3H |

InChI Key |

SHISNXOMWZVBTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Thiophosgene-Based Synthesis

This is the classical and most commonly reported method. The process involves:

- Starting material: 3-trifluoromethyl-4-chloroaniline.

- Reagents: Carbon disulfide (CS2), thiophosgene (CSCl2), and a base such as potassium carbonate.

- Procedure: The aniline is first reacted with CS2 in toluene at room temperature to form a dithiocarbamate intermediate. Then thiophosgene is added slowly at low temperature (-5 to 0 °C), followed by stirring at room temperature and refluxing for 1.5–2 hours.

- Workup: The reaction mixture is filtered, concentrated under reduced pressure, and purified by silica gel chromatography using ethyl acetate/petroleum ether (1:1).

- Outcome: The product is obtained as a yellow liquid with a yield of approximately 79.8% and melting point 34–36 °C.

This method is widely used but involves handling thiophosgene, a highly toxic and hazardous reagent, which limits its industrial scalability.

Carbon Disulfide and Oxidant Method

An alternative approach avoids thiophosgene by using carbon disulfide and an oxidant such as sodium persulfate or ferric chloride:

- The primary amine is reacted with CS2 in the presence of a base (potassium carbonate) in aqueous medium at room temperature overnight to form a dithiocarbamate salt.

- An oxidant (sodium persulfate or FeCl3·6H2O) is then added to convert the intermediate into the isothiocyanate.

- The organic product is extracted with ethyl acetate or dichloromethane, dried, concentrated, and purified by column chromatography.

- This method provides moderate to good yields (typically 60–80%) and is safer than thiophosgene-based methods.

Thiocarbonyldiimidazole-Mediated Synthesis

This method uses 1,1’-thiocarbonyldiimidazole as the thiocarbonyl transfer reagent:

- The substituted aniline is dissolved in dichloromethane.

- Thiocarbonyldiimidazole is added in one portion at room temperature.

- After 1 hour, water is added, and the layers are separated.

- The organic phase is extracted, dried, and purified by silica gel chromatography.

- This procedure offers a convenient and mild alternative to thiophosgene, with comparable yields.

Continuous Flow Synthesis

A recent advancement involves continuous flow reactors to improve safety, yield, and scalability:

- Solutions of 3-trifluoromethyl-4-cyanoaniline, thiophosgene, and an alkali base (e.g., sodium bicarbonate or potassium carbonate) are prepared separately.

- These solutions are introduced into a continuous flow reactor where the reaction occurs under controlled conditions.

- After a short residence time (~10 minutes), the reaction mixture is collected, extracted, washed, concentrated, and crystallized.

- The continuous flow method achieves a yield of 45.0% with high purity (97.7% by HPLC), and reduces the generation of impurities like thiourea.

This method enhances safety by minimizing exposure to toxic reagents and improves environmental and cost profiles compared to batch processes.

Alternative Reagent Approaches

To avoid thiophosgene, some processes use ammonium thiocyanate and benzoyl chloride to generate the isothiocyanate intermediate:

- 4-Amino-2-trifluoromethyl benzonitrile reacts with a source of isothiocyanate generated in situ from ammonium thiocyanate and benzoyl chloride.

- The reaction is carried out at mild temperatures (25–35 °C).

- The product can be isolated as a solid or used directly in subsequent steps.

- This method reduces the hazards associated with thiophosgene and allows for easier scale-up.

Comparative Data Table of Preparation Methods

Research Outcomes and Analytical Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of the product, with characteristic aromatic proton signals and trifluoromethyl group resonances.

- Mass spectrometry (MS) shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 229 for 4-isothiocyanato-2-(trifluoromethyl)benzonitrile).

- High-performance liquid chromatography (HPLC) analysis indicates product purity up to 97.7% in optimized continuous flow synthesis.

- Melting points and boiling points reported in literature provide further confirmation of product identity and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)phenyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Addition Reactions: The compound can undergo addition reactions with various reagents to form new chemical entities.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate.

Solvents: Dichloromethane, chloroform, and tetrahydrofuran (THF) are commonly used solvents.

Temperature: Reactions are typically carried out at low temperatures (0-25°C) to control the reaction rate and prevent side reactions.

Major Products Formed

Thiourea Derivatives: Formed by the reaction with amines.

Heterocyclic Compounds: Formed through cyclization reactions.

Addition Products: Formed by the addition of various reagents to the isothiocyanate group.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on target molecules, such as amino groups in proteins . The formation of these covalent bonds can lead to the modification of the target molecule’s structure and function . The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Analysis

The table below compares the target compound with key analogs, emphasizing substituent positions, functional groups, and molecular properties:

*Calculated molecular weight based on formula.

Key Observations:

Functional Group Reactivity: Isothiocyanato (-NCS) vs. Isocyanato (-NCO): The target compound’s -NCS group reacts with amines to form thiourea derivatives, which are stable and detectable in HPLC with UV or fluorescence . In contrast, -NCO forms urea derivatives, which are less polar and may require alternative detection methods . Electron-Withdrawing Effects: The -CF₃ group at position 1 enhances the electrophilicity of the isothiocyanato group, accelerating derivatization reactions. However, the presence of -Cl (moderate electron-withdrawing) at position 2 in the target compound may result in slower reaction kinetics compared to analogs with -NO₂ (strong electron-withdrawing) at the same position .

Physicochemical Properties :

- Lipophilicity (LogP) : The nitro-substituted analog (LogP = 3.87 ) is more hydrophobic than the target compound (estimated LogP ~3.2), which may lead to longer retention times in reversed-phase HPLC.

- Molecular Weight : The target compound’s lower molecular weight (237.56 g/mol) compared to the nitro analog (248.18 g/mol) could improve volatility in gas chromatography (GC).

Applications :

- Derivatization Efficiency : Studies on similar compounds (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) show that nitro groups enhance derivatization linearity and precision for polyamines in wine samples . The target compound’s -Cl substituent may offer a balance between reactivity and selectivity for specific analytes.

- Synthetic Flexibility : Isocyanato analogs (e.g., ) are widely used in polyurethane and agrochemical synthesis due to their high reactivity with alcohols and amines.

Research Findings and Data Tables

Chromatographic Performance of Analogous Derivatization Agents

*Efficiency measured for polyamine derivatization in wine samples.

Biological Activity

Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)-, also known by its chemical formula C8H3ClF3NS, is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.

The compound is characterized by a trifluoromethyl group and an isothiocyanate functional group, which are known to influence its reactivity and biological interactions. Its molecular structure can be represented as follows:

Biological Activity Overview

Benzene derivatives often exhibit a range of biological activities, including antibacterial, antitumor, and enzyme inhibition properties. The specific activities of Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)- have been studied in various contexts.

Antibacterial Activity

Research indicates that compounds containing isothiocyanate groups can possess significant antibacterial properties. For instance, studies have shown that isothiocyanates can disrupt bacterial cell membranes and inhibit enzyme functions critical for bacterial survival .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)- | 0.008 - 0.03 | Staphylococcus aureus, E. coli |

Antitumor Activity

The antitumor potential of benzene derivatives has been extensively documented. Isothiocyanates are known for their ability to induce apoptosis in cancer cells through various pathways, including the inhibition of oxidative phosphorylation (OXPHOS) . The compound's structure suggests it may interact with mitochondrial functions, potentially leading to reduced ATP production in cancer cells.

Case Study: Inhibition of OXPHOS

A recent study demonstrated that similar compounds effectively inhibited Complex I of the mitochondrial respiratory chain, leading to significant cytotoxicity in cancer cell lines . This suggests that Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)- may have similar mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with isothiocyanate groups have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption : The interaction with bacterial membranes leads to increased permeability and cell death.

- Apoptosis Induction : By disrupting mitochondrial function, these compounds can trigger apoptotic pathways in cancer cells.

Toxicity and Safety

Despite its potential therapeutic benefits, Benzene, 2-chloro-4-isothiocyanato-1-(trifluoromethyl)- also poses risks. It has been classified as harmful if swallowed or inhaled . Careful handling and further studies are required to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-4-isothiocyanato-1-(trifluoromethyl)benzene, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiocyanate functionalization. For example, reacting 2-chloro-4-amino-1-(trifluoromethyl)benzene with thiophosgene in dichloromethane under inert conditions (e.g., nitrogen atmosphere) at 0–5°C yields the isothiocyanate derivative. Lewis acids like AlCl₃ may enhance reaction rates . Key parameters include temperature control to prevent decomposition and stoichiometric excess of thiophosgene (1.2–1.5 equivalents). Purification typically involves column chromatography with hexane/ethyl acetate gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish the isothiocyanate group from structurally similar functional groups (e.g., isocyanate)?

- Methodological Answer :

- IR Spectroscopy : The isothiocyanate (–NCS) group shows a characteristic absorption band at ~2050–2150 cm⁻¹, distinct from the isocyanate (–NCO) peak at ~2250–2270 cm⁻¹ .

- ¹³C NMR : The thiocarbonyl carbon in –NCS resonates at δ 130–135 ppm, whereas the carbonyl carbon in –NCO appears at δ 120–125 ppm .

- Mass Spectrometry : Molecular ion fragments at m/z 221.56 (C₈H₃ClF₃NO) confirm the molecular formula .

Q. What are the stability considerations for storing 2-chloro-4-isothiocyanato-1-(trifluoromethyl)benzene?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber glass vials. Avoid prolonged exposure to light, as UV radiation can degrade the isothiocyanate group. Stability tests via HPLC over 30 days at 4°C show <5% decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the isothiocyanate moiety in nucleophilic addition reactions?

- Methodological Answer : The –CF₃ group increases electrophilicity at the isothiocyanate sulfur, enhancing reactivity with amines or thiols. Kinetic studies using stopped-flow spectroscopy reveal a 2.5-fold rate increase compared to non-fluorinated analogs. Computational DFT analysis (B3LYP/6-311+G*) shows a lower LUMO energy (–1.8 eV) at the –NCS group, facilitating nucleophilic attack .

Q. What strategies resolve contradictory data on the compound’s thermal stability in published studies?

- Methodological Answer : Discrepancies arise from varying experimental setups. Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures. For example, DSC under nitrogen (10°C/min) shows decomposition at 180°C, while oxidative conditions (air) lower this to 150°C. Thermogravimetric analysis (TGA) coupled with FTIR identifies volatile byproducts (e.g., HCN, SO₂), clarifying degradation pathways .

Q. How can computational modeling predict the compound’s environmental persistence and toxicity?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life (>60 days) and bioaccumulation potential (log Kow = 3.2). Toxicity predictions using ECOSAR indicate moderate aquatic toxicity (LC50 = 12 mg/L for fish). Experimental validation via Daphnia magna acute toxicity tests aligns with computational results (±15% error) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound for pharmaceutical studies?

- Methodological Answer : Chirality at the trifluoromethyl-bearing carbon introduces steric hindrance. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Pd complexes) achieves up to 85% enantiomeric excess (ee). HPLC with chiral stationary phases (e.g., Chiralpak AD-H) confirms purity. Racemization studies at 25°C show <2% loss of ee over 72 hours .

Methodological Notes

- Synthetic Optimization : Always monitor reactions in real-time via TLC or inline IR to detect intermediate formation .

- Safety Protocols : Use fume hoods and personal protective equipment (PPE) due to the compound’s lachrymatory properties and potential cyanide release during decomposition .

- Data Validation : Cross-reference experimental results with EPA DSSTox (DTXSID series) or NIST Chemistry WebBook for spectral data accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.